Pentafluorophenyl 2-morpholin-4-ylpyrimidine-5-carboxylate
Overview
Description
Pentafluorophenyl 2-morpholin-4-ylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C15H10F5N3O3 and a molecular weight of 375.255 g/mol . It is known for its unique structure, which includes a pentafluorophenyl group, a morpholine ring, and a pyrimidine carboxylate moiety. This compound is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentafluorophenyl 2-morpholin-4-ylpyrimidine-5-carboxylate typically involves the reaction of 2-morpholin-4-ylpyrimidine-5-carboxylic acid with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl 2-morpholin-4-ylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, thiols, and alcohols.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from substitution reactions are derivatives where the pentafluorophenyl group is replaced by the nucleophile. For example, reaction with an amine would yield an amide derivative .
Scientific Research Applications
Pentafluorophenyl 2-morpholin-4-ylpyrimidine-5-carboxylate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of pentafluorophenyl 2-morpholin-4-ylpyrimidine-5-carboxylate involves its ability to form covalent bonds with nucleophiles. The pentafluorophenyl group is highly electrophilic, making it reactive towards nucleophilic attack. This property is exploited in various applications, such as enzyme inhibition, where the compound can form a covalent bond with the active site of the enzyme, thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenyl 2-morpholin-4-ylpyrimidine-4-carboxylate: Similar structure but with a carboxylate group at the 4-position instead of the 5-position.
Pentafluorophenyl 2-morpholin-4-ylpyrimidine-6-carboxylate: Similar structure but with a carboxylate group at the 6-position.
Uniqueness
Pentafluorophenyl 2-morpholin-4-ylpyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and functional properties. The presence of the pentafluorophenyl group enhances its electrophilicity, making it a valuable reagent in organic synthesis and biochemical applications .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-morpholin-4-ylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F5N3O3/c16-8-9(17)11(19)13(12(20)10(8)18)26-14(24)7-5-21-15(22-6-7)23-1-3-25-4-2-23/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCSIAUTNMKWKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640472 | |
Record name | Pentafluorophenyl 2-(morpholin-4-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941717-05-1 | |
Record name | Pentafluorophenyl 2-(morpholin-4-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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